N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Overview
Description
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is a chemical compound that features a benzylamine structure substituted with bromine, ethoxy, and methoxy groups, along with a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde, which can be synthesized through the bromination of 4-ethoxy-5-methoxybenzaldehyde . This intermediate is then subjected to reductive amination with 2-furylmethylamine to form the desired benzylamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving amine-containing molecules.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The furylmethyl group may also play a role in modulating the compound’s activity by affecting its overall conformation and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-bromo-4-hydroxy-5-methoxybenzonitrile
- Methyl 3-bromo-4-ethoxy-5-methoxybenzoate
Uniqueness
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzylamine and furylmethyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Properties
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3.ClH/c1-3-19-15-13(16)7-11(8-14(15)18-2)9-17-10-12-5-4-6-20-12;/h4-8,17H,3,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKYEPFZDGWRJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNCC2=CC=CO2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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